Cbz-Protected BB-K31

CAS No.:

Cat. No.: VC18569972

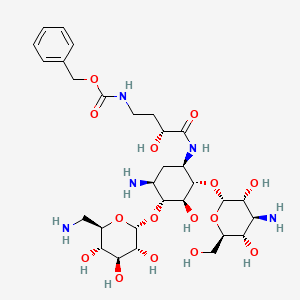

Molecular Formula: C30H49N5O15

Molecular Weight: 719.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H49N5O15 |

|---|---|

| Molecular Weight | 719.7 g/mol |

| IUPAC Name | benzyl N-[(3R)-4-[[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]amino]-3-hydroxy-4-oxobutyl]carbamate |

| Standard InChI | InChI=1S/C30H49N5O15/c31-9-16-20(39)22(41)23(42)29(47-16)49-25-13(32)8-14(26(24(25)43)50-28-21(40)18(33)19(38)17(10-36)48-28)35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16+,17+,18-,19+,20+,21+,22-,23+,24-,25+,26-,28+,29+/m0/s1 |

| Standard InChI Key | JQXYNLAQDATDFB-NQSZZTQXSA-N |

| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)O)N |

| Canonical SMILES | C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)O)N |

Introduction

Chemical Structure and Properties of Cbz-Protected BB-K31

Cbz-Protected BB-K31 (chemical formula: , molecular weight: 719.735 g/mol) is characterized by the strategic incorporation of a benzyloxycarbonyl (Cbz) group at specific amine sites within the BB-K31 framework . BB-K31 itself is a semisynthetic analog of kanamycin, a natural aminoglycoside antibiotic. The Cbz group serves as a protective moiety, shielding primary amines from undesired reactions during synthetic modifications .

Structural Features

-

Core Structure: Retains the tripartite cyclitol-aminocyclitol-aminoglycoside architecture of kanamycin derivatives, with hydroxyl and amine groups critical for ribosomal binding .

-

Cbz Modification: The carbobenzoxy group is typically introduced via reaction with benzyl chloroformate (Cbz-Cl), forming a stable carbamate bond at the target amine .

-

Stereochemistry: The stereospecific arrangement of hydroxyl and amine groups is preserved, ensuring compatibility with bacterial ribosomal targets .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 719.735 g/mol |

| Protection Group | Carbobenzoxy (Cbz) |

| Solubility | Polar solvents (e.g., DMF, DMSO) |

| Stability | Sensitive to strong acids/bases; store at -20°C |

Synthesis and Modification Strategies

The synthesis of Cbz-Protected BB-K31 involves multistep organic transformations, prioritizing selective amine protection and functional group compatibility.

Protection of Amine Groups

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under mild conditions. A catalytic amount of dodecatungstophosphoric acid (0.05 equiv) enhances reaction efficiency, achieving >90% yield in aqueous or organic solvents . This method avoids side reactions, preserving the integrity of hydroxyl and secondary amine groups .

Subsequent Functionalization

-

Oxidation: Ruthenium-catalyzed oxidation of protected intermediates enables the introduction of ketone or carboxylate functionalities .

-

Hydrogenation: Palladium-catalyzed hydrogenolysis selectively removes the Cbz group post-synthesis, regenerating the free amine .

Table 2: Representative Synthetic Protocol

| Step | Reagent/Conditions | Purpose |

|---|---|---|

| 1 | Cbz-Cl, H₃PW₁₂O₄₀, H₂O, RT | Amine protection |

| 2 | RuCl₃/NaIO₄, CH₃CN/H₂O | Oxidation of hydroxyl groups |

| 3 | Pd/C, H₂, MeOH | Deprotection of Cbz group |

Pharmacological Profile and Mechanism of Action

As an aminoglycoside derivative, BB-K31 inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing mRNA misreading and premature termination . The Cbz-protected form exhibits reduced direct antibacterial activity but serves as a stable precursor for prodrug development.

Antibacterial Spectrum

-

Gram-Negative Bacteria: Retains efficacy against Pseudomonas aeruginosa and Escherichia coli strains resistant to gentamicin .

-

Gram-Positive Bacteria: Moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

Resistance Mitigation

The Cbz group sterically hinders aminoglycoside-modifying enzymes (e.g., acetyltransferases), reducing susceptibility to common resistance mechanisms .

Applications in Medicinal Chemistry

Prodrug Development

Cbz protection enhances solubility and bioavailability, enabling targeted delivery. Post-administration enzymatic cleavage releases active BB-K31, minimizing nephrotoxicity .

Structure-Activity Relationship (SAR) Studies

-

Positional Isomers: Acylation at the C-3 amine (vs. C-1) alters ribosomal binding affinity .

-

Stereochemical Impact: D-HABA (γ-amino-α-hydroxybutyric acid) derivatives show 4-fold higher potency than L-isomers .

Comparative Analysis with Related Aminoglycosides

Table 3: Activity Comparison (MIC, µg/mL)

| Compound | E. coli | P. aeruginosa | S. aureus |

|---|---|---|---|

| BB-K31 (Deprotected) | 2 | 4 | 8 |

| Kanamycin A | 8 | 16 | 32 |

| Amikacin | 1 | 2 | 4 |

BB-K31 outperforms kanamycin against resistant strains but is less potent than amikacin .

Recent Advances and Future Directions

Recent studies explore hybrid molecules combining Cbz-Protected BB-K31 with β-lactamase inhibitors, enhancing efficacy against multidrug-resistant pathogens . Additionally, green synthesis protocols using water as a solvent align with sustainable chemistry initiatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume